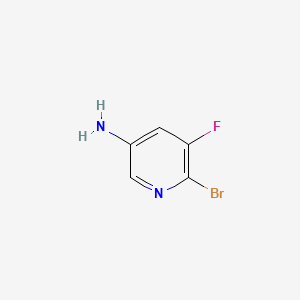

5-Amino-2-bromo-3-fluoropyridine

Übersicht

Beschreibung

5-Amino-2-bromo-3-fluoropyridine: is a heterocyclic organic compound with the molecular formula C5H4BrFN2 It is a derivative of pyridine, where the hydrogen atoms at positions 2, 3, and 5 are substituted by bromine, fluorine, and an amino group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromo-3-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination of 3-fluoropyridine followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Amino-2-bromo-3-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium fluoride can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-2-bromo-3-fluoropyridine is being investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets.

Case Study: Antitumor Activity

Research has shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, a study demonstrated that modifications of this compound led to enhanced growth inhibition in human breast cancer cells through apoptosis induction via mitochondrial pathways .

Drug Development

The compound's ability to engage with specific enzymes and receptors positions it as a valuable candidate in drug development.

Comparison with Similar Compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-bromopyridine | Amino at position 2, bromine at position 4 | Different bromine positioning affects reactivity |

| 3-Amino-5-fluoropyridine | Amino at position 3, fluorine at position 5 | Lacks bromine; different biological activity |

| 4-Amino-3-bromopyridine | Amino at position 4, bromine at position 3 | Altered sterics lead to different interaction profiles |

| 2-Amino-6-fluoropyridine | Amino at position 2, fluorine at position 6 | Different halogen positioning influences properties |

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct reactivity and biological activity compared to structurally similar compounds.

Research indicates that this compound exhibits notable antitumor properties and antibacterial activity. Studies have demonstrated that modifications involving this compound lead to enhanced cytotoxicity against various cancer cell lines compared to parent compounds .

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Enhanced cytotoxicity in cancer cell lines | |

| Antibacterial | Efficacy against Gram-positive bacteria | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Pharmacokinetics and Toxicology

The pharmacokinetic profile suggests favorable absorption characteristics due to its lipophilicity (Log P values ranging from 1.46 to 1.99). However, toxicity studies indicate that caution should be exercised due to potential adverse effects at higher concentrations, necessitating further investigation into its safety profile .

Wirkmechanismus

The mechanism of action of 5-Amino-2-bromo-3-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine and bromine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-fluoropyridine

- 2-Amino-3-fluoropyridine

- 4-Amino-3-fluoropyridine

- 2-Bromo-5-fluoropyridine

Comparison: Compared to these similar compounds, 5-Amino-2-bromo-3-fluoropyridine has a unique substitution pattern that imparts distinct chemical and physical properties. The combination of bromine, fluorine, and an amino group in specific positions on the pyridine ring makes it particularly useful in various synthetic and research applications. Its unique reactivity and binding properties set it apart from other fluorinated pyridines.

Biologische Aktivität

5-Amino-2-bromo-3-fluoropyridine (CAS Number: 1256276-41-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄BrFN₂ |

| Molecular Weight | 191.003 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Log P | 1.37 |

Synthesis

The synthesis of this compound typically involves the bromination of 2-fluoropyridine followed by amination reactions. One common method includes treating commercially available 5-bromo-2-fluoropyridine with lithium diisopropylamide (LDA) at low temperatures to generate a lithiated species, which can then be further functionalized for various applications .

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in relation to the modulation of receptor systems. Its structural similarity to other pyridine derivatives allows it to interact with several biological targets:

- Adenosine Receptors : Studies suggest that derivatives of fluoropyridines, including this compound, can act as ligands for adenosine receptors, which are implicated in numerous physiological processes and diseases such as cancer and inflammation .

- CYP450 Enzyme Interaction : The compound has been evaluated for its potential as a CYP450 enzyme inhibitor, which is crucial for drug metabolism and clearance . Specifically, it has been noted that it does not inhibit major CYP enzymes, indicating a lower likelihood of drug-drug interactions.

- Neuropharmacological Effects : Some studies have indicated that similar compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative disorders .

Case Studies

A notable study demonstrated the effectiveness of related pyridine compounds in modulating adenosine receptor activity, providing insights into their therapeutic potential. For instance, the binding affinity and selectivity towards the A2B receptor were assessed using radiolabeled compounds derived from similar structures, indicating promising pathways for drug development targeting cancer therapies .

Toxicology and Safety

While exploring the biological activity of this compound, safety data sheets indicate that the compound is classified as hazardous (GHS05, GHS07). Proper handling precautions are advised due to its irritant properties .

Eigenschaften

IUPAC Name |

6-bromo-5-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJLNVAJTGIWNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.